Aristolic acid
Description
Historical Scientific Recognition and Early Investigations
The scientific journey of aristolochic acid began long after its use in traditional remedies. While the plants containing it were used for centuries, the first article on aristolochic acid in the scientific literature appeared in 1957. nih.gov Early chemical investigations focused on isolating and characterizing these unique compounds. Methods for isolation involved solvent extraction from plant material, such as Aristolochia bracteolata or Aristolochia indica, followed by purification using techniques like column chromatography and recrystallization. nih.govresearchgate.net The structures of the primary analogues, Aristolochic Acid I and Aristolochic Acid II, were elucidated, identifying them as nitrophenanthrene carboxylic acids. wikipedia.orggoogle.com
A pivotal moment in the scientific understanding of aristolochic acid occurred in the early 1990s. nih.gov Researchers in Belgium identified a unique type of rapidly progressive kidney disease, initially termed "Chinese herbs nephropathy" (CHN). wikipedia.orgnih.gov Investigations linked the condition to a weight-loss supplement where the herb Stephania tetrandra had been inadvertently substituted with Aristolochia fangchi, a plant containing aristolochic acid. nih.govoup.comnih.gov This discovery was confirmed by detecting specific aristolochic acid-DNA adducts in the renal tissues of patients. oup.commdpi.com This event triggered a global re-evaluation of the compound, leading to the condition being more accurately named Aristolochic Acid Nephropathy (AAN). nih.govmdpi.com
Further research connected aristolochic acid to another long-standing medical mystery, Balkan Endemic Nephropathy (BEN), a kidney disease first characterized in the 1950s in southeastern Europe. wikipedia.org It was discovered that BEN was likely caused by the consumption of flour contaminated with seeds from Aristolochia clematitis, a common weed in the region's wheat fields. wikipedia.org In 2012, the International Agency for Research on Cancer (IARC), a branch of the World Health Organization, classified aristolochic acid as a Group 1 human carcinogen. nih.govfrontiersin.org
| Date | Event | Significance |
|---|---|---|
| 1950s | Balkan Endemic Nephropathy (BEN) first characterized. | A regional kidney disease was identified, though its cause remained unknown for decades. wikipedia.org |
| 1957 | First scientific article on aristolochic acid is published. | Marks the beginning of modern scientific investigation into the compound. nih.gov |
| Early 1990s | Outbreak of "Chinese herbs nephropathy" in Belgium. | A cluster of kidney failure cases was linked to a slimming regimen containing Aristolochia fangchi. nih.govnih.gov |
| 2007 | Link between Aristolochic Acid and Balkan Endemic Nephropathy established. | Scientists demonstrated that long-term, low-level exposure to aristolochic acid from contaminated flour was the likely cause of BEN. nih.gov |
| 2012 | IARC classifies aristolochic acid as a Group 1 carcinogen. | Officially recognized as a substance that is carcinogenic to humans based on sufficient evidence. nih.govfrontiersin.org |
Ethnobotanical Significance and Traditional Botanical Associations
Plants containing aristolochic acids have been integral to traditional medicine systems across the globe for thousands of years. nih.gov Species of Aristolochia and Asarum were well-established in ancient Greek and Roman medical texts by the fifth century BC and appeared in Ayurvedic texts by 400 AD. wikipedia.org Their use was recorded in Chinese texts later in the fifth century. wikipedia.org
In Traditional Chinese Medicine (TCM), various parts of Aristolochia plants were used and known by distinct names. nih.gov For example, 'Fang Ji' could refer to the root of Aristolochia fangchi, while 'Mu Tong' could describe the stem of Aristolochia manshuriensis. nih.govnih.gov This practice of using common names for different plant species sometimes led to confusion and inadvertent substitution. nih.govnih.gov These herbs were traditionally used for a wide array of conditions, including arthritis, gout, and inflammation. cancer.govnih.gov
The name "aristolochia" itself is derived from the Greek words aristos ("noble") and locheia ("birth"), reflecting its historical use in childbirth-related practices. sciencebasedmedicine.org The flower of many Aristolochia species resembles a birthing womb, which, according to principles of sympathetic magic, suggested its utility in obstetrics. sciencebasedmedicine.org Beyond childbirth, these plants were used to treat snakebites, gastrointestinal problems, and menstrual issues. wikipedia.orgwebmd.comnih.gov In Bangladesh, the roots and leaves of Aristolochia indica are commonly used for snake bites and sexual problems. nih.gov
| Plant Species | Traditional Name(s) | Geographic Region/System | Traditional Applications |
|---|---|---|---|
| Aristolochia fangchi | Guang Fang Ji | China (TCM) | Used in slimming agents and for inflammatory conditions. oup.comnih.gov |
| Aristolochia manshuriensis | Guan Mu Tong | China (TCM) | Used as a diuretic and for edema. nih.govresearchgate.net |
| Aristolochia debilis | Ma Dou Ling | China (TCM) | Used for clearing lungs, reducing coughing, and clearing intestines. researchgate.net |
| Aristolochia clematitis | Birthwort | Europe | Historically used for kidney and urinary problems, gout, and snakebites. wikipedia.org |
| Aristolochia indica | Isharmul | India (Ayurveda), Bangladesh | Used for snakebites, sexual problems, and as an anti-inflammatory agent. nih.govnotulaebiologicae.ro |
| Asarum species | Xi Xin, Wild Ginger | China (TCM), North America | Used in various traditional remedies. droracle.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
35142-05-3 |
|---|---|
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
8-methoxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c1-20-13-4-2-3-10-9(13)5-6-11-12(17(18)19)7-14-16(15(10)11)22-8-21-14/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
WNMKOPJJPJHXJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4 |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=C2C4=C(C=C3C(=O)O)OCO4 |
Synonyms |
aristolic acid |
Origin of Product |
United States |
Occurrence and Botanical Distribution of Aristolochic Acids
Major Aristolochia and Asarum Species Containing Aristolochic Acids
The Aristolochiaceae family is the primary botanical source of aristolochic acids. Within this family, the genera Aristolochia (commonly known as birthworts or pipevines) and Asarum (wild ginger) are most notable for their AA content. Aristolochic acid I (AA I) is typically the most abundant congener, often accompanied by aristolochic acid II (AA II) and various related aristolactams and other analogs. These compounds are distributed throughout different plant parts, including roots, stems, leaves, and fruits, depending on the species and specific plant organ.
Several species within the Aristolochia genus are well-documented sources of aristolochic acids. These include, but are not limited to, Aristolochia contorta, Aristolochia debilis, Aristolochia fangchi, Aristolochia indica, Aristolochia clematitis, Aristolochia manshuriensis, and Aristolochia serpentaria. The genus Asarum also contains species with detectable levels of aristolochic acids, though often at trace amounts compared to many Aristolochia species. Examples include Asarum europaeum, Asarum sieboldii, and Asarum canadense.
Table 1: Major Aristolochia and Asarum Species Containing Aristolochic Acids
| Genus | Species | Common Name(s) | Primary Aristolochic Acids Found | Commonly Used Plant Parts |
| Aristolochia | A. contorta | - | AA I, AA II | Fruit, Herb |
| Aristolochia | A. debilis | - | AA I, AA II | Fruit, Herb, Root |
| Aristolochia | A. fangchi | Guang Fang Ji | AA I, AA II | Root |
| Aristolochia | A. indica | Indian Birthwort | AA I, AA II | Root, Herb |
| Aristolochia | A. clematitis | European Birthwort | AA I, AA II | Hypogean organs (root) |
| Aristolochia | A. manshuriensis | Guanmutong | AA I, AA II, AA IV, AA IIIa, AA IVa | Stem |
| Aristolochia | A. serpentaria | Virginia Snakeroot | AA I, AA II | Root |
| Aristolochia | A. longa | - | AA I, AA II | Root |
| Aristolochia | A. triangularis | - | - | Vine, Leaf, Stem |
| Aristolochia | A. philippinensis | - | - | Leaf |
| Aristolochia | A. argentina | - | - | - |
| Aristolochia | A. tomentosa | Woolly Dutchman's Pipe | - | - |
| Aristolochia | A. macrophylla | Pipevine | - | - |
| Aristolochia | A. bracteolata | - | AA I, AA II | - |
| Asarum | A. europaeum | European Wild Ginger, Asarabacca | AA I, AA II (trace levels) | - |
| Asarum | A. sieboldii | Xixin | AA I (trace levels) | Root, Rhizome |
| Asarum | A. canadense | Canadian Wild Ginger | AA I (variable amounts) | - |
| Asarum | A. heteropoides f. mandshuricum | - | AA I, AA II (trace levels) | Root, Rhizome |
Geographic Prevalence and Chemotaxonomic Considerations
The Aristolochiaceae family, and consequently the distribution of aristolochic acids, spans vast geographical areas across the globe. These plants are found in tropical, subtropical, and temperate zones of the Northern Hemisphere scispace.comscielo.org.mx.
Distribution patterns include:
Asia: Species are widely distributed across continental Southeast Asia, Malaysia, and China mdpi.com. In China, AA-containing plants are known to grow from the south near the Yangtze River to the Yellow River Basin in Shandong and Henan provinces, and are also cultivated in Guangdong and Guangxi provinces for traditional medicine mdpi.com.
Europe: Aristolochia clematitis is prevalent across much of continental Europe, extending from the Caucasus to Northern Asia Minor. It is also found in Italy, though less commonly in the southern regions. This species is frequently cultivated and has become naturalized in many areas scispace.com. The Balkan Peninsula is also noted for the presence of Aristolochia species, with A. clematitis potentially contributing to environmental exposure linked to Balkan Endemic Nephropathy (BEN) mdpi.comwikipedia.org.
Africa: Aristolochia species are found in tropical Africa mdpi.com.
Americas: Over 30 Aristolochia species are native to the United States, present in most states, with A. serpentaria, A. tomentosa, A. macrophylla, and A. clematitis being widely distributed nih.gov. Brazil hosts a significant diversity, with 83 species of Aristolochia found across its five terrestrial biomes: Caatinga, Cerrado, Amazon Forest, Atlantic Forest, and Pampas scielo.org.mx. Aristolochia triangularis is specifically endemic to the Atlantic Forest region of Brazil bioinfopublication.org.
The presence and variation of aristolochic acids and their derivatives, such as aristolactams, serve as valuable chemotaxonomic markers . These chemical profiles can aid in the identification and classification of species within the Aristolochia genus, reflecting evolutionary relationships and ecological adaptations nih.govmdpi.comresearchgate.net.
Biodiversity and Secondary Metabolite Profiles in Aristolochiaceae
The Aristolochiaceae family is characterized by a rich diversity of secondary metabolites, with the genus Aristolochia being the most prominent and species-rich within the family mdpi.comresearchgate.net. Aristolochic acids (AAs) are a defining class of these secondary metabolites, playing a significant role in the family's phytochemical profile.
Beyond aristolochic acids, the Aristolochia and Asarum genera biosynthesize a wide array of other bioactive compounds, contributing to their complex chemical diversity. These include:
Aristolactams: These are structurally related to aristolochic acids and are frequently found alongside them nih.govmdpi.comresearchgate.netnih.govfrontiersin.orgfrontiersin.org.
Alkaloids: Various alkaloids, including magnoflorine (B1675912) and aristolactam derivatives, are present mdpi.comresearchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.netmdpi.comdergipark.org.trals-journal.comnih.gov.
Terpenoids: Monoterpenes (e.g., thujene, camphene, carene) and diterpenes (e.g., kaurene-type) have been identified mdpi.comresearchgate.net. Triterpenes, such as lupeol, are also commonly found mdpi.comresearchgate.netmdpi.comdergipark.org.trals-journal.com.
Steroids: Various steroids are also part of the metabolite spectrum mdpi.comresearchgate.netnih.govmdpi.comdergipark.org.trals-journal.com.
Phenolic Compounds: This broad category includes lignans (B1203133) and other phenolic compounds mdpi.comresearchgate.netals-journal.comnih.gov.
Other Compounds: Various other compounds such as tannins, glycosides, and specific molecules like β-sitosterol and magnoflorine have been isolated researchgate.netnih.govdergipark.org.trals-journal.com.
Biosynthesis of Aristolochic Acids
Precursor Identification and Elucidation of Biosynthetic Routes
The biosynthesis of aristolochic acids originates from the aromatic amino acid L-tyrosine. nih.gov Early tracer studies using isotopically labeled compounds in Aristolochia sipho were fundamental in identifying the initial building blocks. These experiments demonstrated that tyrosine and its derivatives, including dopa, dopamine (B1211576), and noradrenaline, serve as specific precursors for the aristolochic acid skeleton. nih.gov The nitrogen atom of the characteristic nitro group of aristolochic acid is also derived directly from the amino group of tyrosine. nih.gov
The biosynthetic route proceeds through the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both of which are formed from tyrosine. This condensation reaction, a key step in all benzylisoquinoline alkaloid synthesis, yields (S)-norcoclaurine. Subsequent enzymatic steps lead to the formation of the central intermediate, (S)-norlaudanosoline. wikipedia.org
Further studies involving the administration of labeled intermediates in Aristolochia bracteata and Aristolochia sipho have elucidated the specific sequence of transformations that convert (S)-norlaudanosoline into the aporphine (B1220529) alkaloid core structure. The established pathway is as follows:
Norlaudanosoline is methylated to form Nororientaline .
Nororientaline undergoes further methylation to become (S)-Orientaline . cngb.org
Through an oxidative coupling reaction, (S)-Orientaline is converted into the proaporphine intermediate Prestephanine . wikipedia.orgcngb.org
Prestephanine is then rearranged to form the aporphine alkaloid Stephanine (B192439) . wikipedia.orgcngb.org
The final, crucial step involves an unusual oxidative cleavage of the B-ring of the stephanine skeleton, which generates the phenanthrene (B1679779) core and the nitro group, resulting in the formation of Aristolochic Acid I . wikipedia.orgcngb.org
This multi-step conversion from a benzylisoquinoline alkaloid to a nitrophenanthrene carboxylic acid is a unique feature of this biosynthetic pathway.
Enzymatic Machinery and Genetic Basis of Aristolochic Acid Synthesis
The genetic and enzymatic underpinnings of aristolochic acid biosynthesis have been progressively uncovered through modern genomic and transcriptomic approaches. While the entire enzymatic cascade has not been fully characterized in a single species, studies on Aristolochia, Asarum, and Saruma have identified numerous candidate genes and enzyme families involved at various stages of the pathway. researchgate.netoup.com
The initial steps are catalyzed by enzymes common to benzylisoquinoline alkaloid synthesis. Transcriptome analysis of Asarum heterotropoides and Asarum sieboldii has identified several key enzyme candidates:
Tyrosine Decarboxylase (TyrDC): Believed to be a key enzyme, TyrDC catalyzes the conversion of tyrosine to tyramine, a precursor to both dopamine and 4-HPAA. nih.gov
Norcoclaurine Synthase (NCS): This enzyme is responsible for the pivotal condensation step that forms (S)-norcoclaurine.
O-Methyltransferases (OMTs) and N-Methyltransferases (NMTs): A variety of these enzymes, such as Norcoclaurine 6-O-methyltransferase (6OMT) and Coclaurine N-methyltransferase (CNMT), are involved in the sequential methylation steps that convert (S)-norcoclaurine into intermediates like (S)-orientaline. researchgate.net
The later, more specific steps of the pathway involve different classes of enzymes:
Cytochrome P450 Monooxygenases (CYPs): Members of the CYP80 family, such as CYP80G2, are implicated in the intramolecular C-C phenol (B47542) coupling reaction that converts benzylisoquinoline precursors like (S)-orientaline into the aporphine scaffold of prestephanine. wikipedia.org Other CYP families, like CYP81B, have also been identified in transcriptomic studies of AA-producing plants. nih.gov
Dioxygenases: The final oxidative cleavage of the stephanine B-ring to form the aristolochic acid structure is a critical and unusual reaction hypothesized to be catalyzed by a dioxygenase, though the specific enzyme has yet to be definitively identified.
Recent genome and transcriptome sequencing of Aristolochia contorta has provided a high-quality reference, proposing a suite of candidate genes for both the upstream BIA pathway and the downstream AA-specific steps, laying a foundation for future functional characterization. oup.com
| Step | Precursor | Product | Enzyme Class (Candidate) | Gene/Enzyme Example |
|---|---|---|---|---|
| Decarboxylation | L-Tyrosine | Tyramine | Aromatic amino acid decarboxylase | TyrDC |
| Condensation | Dopamine + 4-HPAA | (S)-Norcoclaurine | Pictet-Spenglerase | NCS |
| Methylation | (S)-Norlaudanosoline | (S)-Orientaline | O-Methyltransferase (OMT) | AcOMTs |
| Oxidative Coupling | (S)-Orientaline | Prestephanine | Cytochrome P450 | CYP80G2 |
| Oxidative Ring Cleavage | Stephanine | Aristolochic Acid I | Dioxygenase (Hypothesized) | Not Identified |
Regulation of Biosynthetic Pathways in Planta
The regulation of aristolochic acid biosynthesis in plants is complex and appears to be controlled at multiple levels, including tissue-specific and developmental stages. Research indicates that both the concentration of aristolochic acids and the expression of related biosynthetic genes vary significantly between different plant organs.
Transcriptomic studies in Asarum heterotropoides and Asarum sieboldii have revealed differential expression of key biosynthetic genes in roots, stems, and leaves. nih.govnih.gov For instance, analysis of Asarum species showed that the leaves contain the highest concentration of aristolochic acid I, followed by the petioles, rhizomes, and roots. jfda-online.com This tissue-specific accumulation pattern correlates with the expression levels of identified biosynthetic genes, suggesting that the pathway is under tight transcriptional regulation. nih.gov
While specific transcription factors that directly regulate the aristolochic acid biosynthetic genes have not yet been fully elucidated, the pathway's products likely function as a chemical defense mechanism against herbivores. nih.gov The synthesis of such defense compounds is often inducible and regulated by signaling pathways that respond to external stressors like mechanical damage or pathogen attack. However, direct evidence linking specific environmental or hormonal triggers to the upregulation of the aristolochic acid pathway is still an area for future research. The identification of regulatory elements in the promoter regions of key biosynthetic genes, such as those for TyrDC or the specific CYPs, will be crucial for understanding how plants control the production of these potent compounds.
Comparative Biosynthesis Across Producing Organisms
Aristolochic acids are primarily produced by plants in the Aristolochiaceae family, most notably within the genera Aristolochia and Asarum. nih.gov While the fundamental biosynthetic pathway originating from tyrosine and proceeding through benzylisoquinoline alkaloid intermediates is believed to be conserved across these genera, significant variations exist in the profiles and quantities of the final aristolochic acid analogues produced.
Comparative analyses have shown that different species produce a diverse array of aristolochic acids and related aristolactams. For example, a study comparing Aristolochia mollissima, A. debilis, and A. cinnabaria identified dozens of distinct AA analogues, with unique and statistically significant profiles for each species. nih.govnih.gov This variation in the final products suggests that the downstream enzymatic machinery—specifically the enzymes responsible for modifications like demethylation, hydroxylation, and the formation of different aristolactams—exhibits species-specific differences in activity or expression.
Chemical Synthesis and Analog Development of Aristolochic Acids
Total Synthesis Strategies and Methodological Innovations
Early syntheses of aristolochic acids, such as those for AA I, relied on photochemical coupling methods. nih.govnih.gov However, these strategies were often limited by the number of steps, low yields at certain stages, and were generally impractical for large-scale production. nih.govacs.org For instance, the final basic hydrolysis step in one photochemical synthesis of AA I methyl ester yielded the desired acid in only 6%. acs.org
A significant methodological innovation has been the development of a versatile and efficient synthesis centered on the Suzuki-Miyaura coupling reaction. nih.govacs.org This modern approach has become the preferred strategy for constructing the core phenanthrene (B1679779) structure of aristolochic acids. nih.govresearchgate.net The key to this strategy is the coupling of two main precursors representing the A and C rings of the final molecule. acs.org
The general process involves:
Preparation of a common Ring-A precursor : A key intermediate, the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol, is synthesized in several steps. nih.govacs.org
Suzuki-Miyaura Coupling : This precursor is then coupled with a variety of benzaldehyde (B42025) 2-boronates (representing Ring C). nih.govacs.org This palladium-catalyzed reaction is highly efficient and is accompanied by a spontaneous aldol (B89426) condensation and elimination reaction, which directly forms the desired phenanthrene intermediate. nih.govnih.gov This cascade reaction avoids issues of geometrical isomerism seen in other methods. acs.org
Final Oxidation Steps : The phenanthrene intermediate undergoes deprotection of a benzyl (B1604629) alcohol, followed by a two-step oxidation sequence to yield the final nitrocarboxylic acid products. nih.govacs.org
Table 1: Comparison of Synthetic Strategies for Aristolochic Acid
| Strategy | Key Reaction | Advantages | Disadvantages |
|---|---|---|---|
| Modern Synthesis | Suzuki-Miyaura Coupling | Versatile, efficient, good yields (56-77% for coupling step), avoids geometric isomerism, adaptable for analogs. nih.govacs.org | Requires careful preparation of boronate precursors, some of which can be unstable. acs.org |
| Early Synthesis | Photochemical Coupling | Pioneering method for phenanthrene synthesis. nih.govnih.gov | Impractical for large scale, multi-step, low overall yields (e.g., 6% in a final step), lacks versatility. nih.govacs.org |
Design and Preparation of Aristolochic Acid Analogs and Probes
The total synthesis platform allows for the rational design and preparation of various analogs and probes to explore the biological activities of aristolochic acids. nih.gov The primary goals are to synthesize metabolites for mechanistic studies and to create tagged molecules for tracking their interactions within biological systems. nih.govresearchgate.net
Metabolite Synthesis: Carcinogenic nitro-aromatic compounds are often activated through metabolic reduction to a hydroxylamine, followed by O-acetylation or O-sulfonylation. nih.gov To study this pathway for aristolochic acids, their key metabolites have been synthesized. The synthesis of these derivatives, such as the N-hydroxyaristolactams of AA I and AA II, also utilizes the Suzuki-Miyaura reaction to form the core phenanthrene lactam structure. nih.govacs.org From these N-hydroxyaristolactams, further derivatives can be prepared:
N-acetoxy-aristolactams : Synthesized by treating the N-hydroxyaristolactam with acetic anhydride (B1165640) and pyridine (B92270). nih.govacs.org
N-sulfonyloxy-aristolactams : Synthesized by treating the N-hydroxyaristolactam with sulfur trioxide pyridine complex. nih.govacs.org
These synthetic metabolites are crucial for confirming the bioactivation pathway that leads to the formation of DNA adducts. nih.gov
Biological Probes: To investigate the metabolic fate and identify protein targets of aristolochic acids, probes are designed with specific tags for detection or capture. nih.gov
Fluorescent and Biotin (B1667282) Probes : Analogs of AA I and AA II have been synthesized with a 3-aminopropyloxy linker at the 6- or 7-position. nih.govacs.org This linker provides a functional handle to attach a fluorescent dye or a biotin molecule, creating a biological marker. nih.govacs.org
Chemoproteomic Probes : To identify direct protein binding partners, aristolochic acid probes conjugated with a clickable alkyne tag have been synthesized. This is achieved by reacting the carboxylic acid group of AAs with propargyl bromide in the presence of a base like potassium carbonate.
Table 2: Synthesized Aristolochic Acid Analogs and Their Purpose
| Analog / Probe Type | Synthetic Modification | Purpose |
|---|---|---|
| N-hydroxyaristolactams | Reduction of nitro group to N-OH and cyclization to lactam. nih.govacs.org | Study of Phase I metabolic intermediates. nih.gov |
| N-acetoxy/N-sulfonyloxy-aristolactams | Acetylation or sulfonylation of N-hydroxyaristolactams. nih.govacs.org | Study of Phase II "ultimate carcinogen" metabolites. nih.govnih.gov |
| Linker-Modified AAs | Addition of a 3-aminopropyloxy chain. nih.govacs.org | Precursors for attaching fluorescent dyes or biotin for biological tracking. nih.gov |
| Alkyne-Tagged AAs | Esterification with propargyl bromide to add an alkyne group. | Identification of direct protein binding targets via "click chemistry". |
Synthetic Challenges and Stereochemical Considerations
While modern synthetic routes have overcome many of the initial hurdles, the total synthesis of aristolochic acids is not without its challenges. nih.govacs.org
Synthetic Challenges:
Precursor Instability : Some of the substituted phenyl-2-formyl boronate esters required for the Suzuki-Miyaura coupling can be unstable to chromatography and must be used directly without extensive purification. acs.org
Oxidation Steps : The conversion of the aldoxime precursor to the key nitromethyl intermediate can be challenging. nih.govacs.org Additionally, the final two-step oxidation of the phenanthrene benzyl alcohol to the carboxylic acid requires specific conditions (e.g., initial oxidation with MnO₂ or CrO₃ followed by sodium chlorite) to avoid the formation of aldehydes or decomposition products. nih.govacs.org
Adaptability of Other Methods : Methodologies developed for synthesizing the related aristolactams, such as those using an internal benzyne (B1209423) reaction or a Bu₃SnH/AIBN catalyzed cyclization, are not easily adaptable for the synthesis of the aristolochic acids themselves. nih.govacs.org
Limited Reactivity of Natural AAs : Using naturally occurring aristolochic acids as a starting point for further synthetic manipulation is limited due to the positions of electron-donating groups, which restrict versatility in further aromatic substitution reactions. nih.govacs.org
Stereochemical Considerations: For the primary, naturally occurring aristolochic acids such as AA I and AA II, stereochemistry is not a significant consideration in their total synthesis. The core structure is a planar, aromatic phenanthrene system that is achiral. Therefore, the synthetic challenges are primarily centered on regiochemical control (i.e., ensuring substituents are in the correct positions) and the management of sensitive functional groups during the reaction sequence, rather than the creation and control of stereocenters. Stereochemical considerations would only become a factor in the synthesis of highly complex, non-aromatic, or saturated analogs, which are not the focus of the primary synthetic strategies.
Table 3: Summary of Synthetic Challenges
| Challenge Area | Specific Issue |
|---|---|
| Starting Materials | Instability of some boronate ester precursors required for coupling. acs.org |
| Reaction Conditions | Difficulty in the oxidation of the aldoxime precursor; final oxidation to carboxylic acid requires a specific two-step process to avoid side products. nih.govacs.org |
| Route Adaptability | Methods successful for aristolactams are often inefficient or inapplicable for aristolochic acids. acs.org |
| Chemical Inertness | The substitution pattern on the natural product restricts its use as a scaffold for further chemical modification. acs.org |
Molecular and Cellular Interaction Studies of Aristolochic Acids
Non-Covalent and Covalent Binding to Biological Macromolecules
The interaction of aristolochic acids with cellular macromolecules, particularly nucleic acids and proteins, is a critical aspect of their mechanism of toxicity. These interactions can be both non-covalent and covalent, with the latter being responsible for the persistent cellular damage observed.
RNA and Protein Interactions: Binding Dynamics and Modified Structures
Beyond DNA, aristolochic acids and their reactive metabolites can also interact with other crucial cellular macromolecules, including RNA and proteins. It has been suggested that aristolochic acid can bind to RNA, forming RNA adducts, which may contribute to its toxicity. mdpi.comrev-sen.ec Studies in rats have indicated that the levels of RNA modifications can be significantly higher than DNA modifications in internal organs following aristolochic acid administration. rev-sen.ec
The bioactivated aristolactam ions are also capable of covalently binding to proteins. oup.com This interaction can lead to modified protein structures and altered function, contributing to cellular toxicity. For example, the protein complex eukaryotic initiation factor-2α (eIF2α) is increased by direct damage to the endoplasmic reticulum by aristolochic acid. rev-sen.ec Additionally, research has pointed to the involvement of the RNA binding protein Arid5a in the inflammatory response associated with aristolochic acid-induced nephropathy. rupress.org
Enzymatic Biotransformation and Metabolic Profiling
The metabolic fate of aristolochic acids is a complex interplay of Phase I and Phase II enzymatic reactions that can lead to either detoxification or bioactivation.
Phase I Metabolic Pathways: Oxidation and Reduction Reactions (e.g., nitroreduction, O-demethylation)
Phase I metabolism of aristolochic acids involves both oxidative and reductive pathways.
Nitroreduction: This is a critical activation step. The nitro group of AAI and AAII is reduced to form N-hydroxyaristolactams. mdpi.com This reaction is catalyzed by various enzymes and is a prerequisite for the formation of the reactive aristolactam nitrenium ion that binds to DNA. d-nb.inforesearchgate.net
O-demethylation: This is a major detoxification pathway for AAI. The methoxy (B1213986) group at the 8-position of AAI is removed to form 8-hydroxyaristolochic acid I (aristolochic acid Ia or AAIa). mdpi.comoup.com AAIa is considered a less toxic metabolite. oup.com
Other minor Phase I reactions include hydroxylation, lactam formation, and desnitro and desmethyl transformations. nih.gov
Phase II Conjugation Reactions and Metabolite Identification
Phase I metabolites can undergo Phase II conjugation reactions, which generally increase their water solubility and facilitate their excretion. The hydroxylated metabolite, AAIa, can be conjugated with glucuronic acid or sulfate. oup.comdoi.org
The aristolactams, formed via nitroreduction, can also be conjugated. N- and O-glucuronides of aristolactams have been identified as Phase II metabolites. nih.gov N-glucuronidation appears to be a major metabolic pathway for the aristolactams. nih.gov More recently, studies have identified cysteine, N-acetylcysteine, and glutathione (B108866) conjugates of the aristolactam-nitrenium ion intermediate, suggesting a previously unreported detoxification mechanism. sci-hub.se
Role of Specific Biotransformation Enzymes in Metabolite Formation (e.g., Cytochrome P450s, NAD(P)H: quinone oxidoreductase 1)
Several specific enzymes are involved in the biotransformation of aristolochic acids.
NAD(P)H: quinone oxidoreductase 1 (NQO1): This cytosolic enzyme is a major player in the reductive activation of aristolochic acids, catalyzing the nitroreduction that leads to DNA adduct formation. scienceopen.comnih.gov
Cytochrome P450 (CYP) enzymes: Microsomal CYPs, particularly CYP1A1 and CYP1A2, have a dual role. d-nb.infoscienceopen.com They can participate in the reductive activation of AAs, especially under hypoxic conditions. kcl.ac.uk However, they are also the primary enzymes responsible for the detoxification of AAI through O-demethylation to AAIa. d-nb.infooup.com CYP3A4 has also been shown to bind and metabolize AAs. d-nb.info
Other enzymes: NADPH:CYP oxidoreductase (POR) and cyclooxygenase (COX) are other microsomal enzymes that can contribute to the metabolic activation of aristolochic acids via nitroreduction. scienceopen.comnih.gov UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are responsible for the Phase II conjugation reactions. scienceopen.com
Table 2: Key Enzymes in Aristolochic Acid Metabolism
| Enzyme | Abbreviation | Location | Primary Role | Metabolic Pathway |
|---|---|---|---|---|
| NAD(P)H: quinone oxidoreductase 1 | NQO1 | Cytosol | Activation | Nitroreduction |
| Cytochrome P450 1A1 | CYP1A1 | Microsomes | Detoxification/Activation | O-demethylation/Nitroreduction |
| Cytochrome P450 1A2 | CYP1A2 | Microsomes | Detoxification/Activation | O-demethylation/Nitroreduction |
| NADPH:Cytochrome P450 Oxidoreductase | POR | Microsomes | Activation | Nitroreduction |
| Cyclooxygenase | COX | Microsomes | Activation | Nitroreduction |
| UDP-glucuronosyltransferases | UGTs | Microsomes | Detoxification | Glucuronidation |
| Sulfotransferases | SULTs | Cytosol | Detoxification | Sulfation |
Modulation of Intracellular Biochemical Pathways
Aristolochic acids (AAs) exert significant influence on cellular function by altering fundamental intracellular biochemical pathways. These interactions disrupt normal cellular signaling and homeostasis, contributing to cellular damage. The primary mechanisms involve the modulation of key signal transduction networks and the perturbation of cellular homeostatic processes, particularly those related to mitochondrial function and metabolism.
Impact on Signal Transduction Networks (e.g., NF-κB, STAT3)
Aristolochic acids have been shown to modulate critical signal transduction pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). The specific impact on these pathways can vary depending on the cell type and context of the study.
In hepatocytes, Aristolochic acid I (AAI) has been found to activate both the NF-κB and STAT3 signaling pathways. oup.comresearchgate.netoup.com This activation is linked to inflammatory responses and apoptosis. oup.comresearchgate.netoup.com Studies using single-cell RNA sequencing and proteomics on mouse livers treated with AAI revealed that the compound enhanced STAT3 phosphorylation and increased the expression of the NF-κB p65 subunit. oup.com This activation of NF-κB and STAT3 signaling was observed both in vivo in mice and in vitro in hepatocytes. oup.com Long-term exposure to AAs has also been associated with the activation of NF-κB signaling via the interleukin 6 receptor (IL6R), potentially triggering hepatic premalignant alterations. oup.com
Conversely, other research has indicated an inhibitory effect of AAs on NF-κB. In normal human kidney (HK-2) cells, microarray analysis showed that aristolochic acid suppresses NF-κB activity. nih.gov This was confirmed by observations of reduced nuclear distribution of the NF-κB p65 subunit and by luciferase reporter assays. nih.govresearchgate.net This inhibitory action may account for some of the anti-inflammatory properties reported for certain plants containing aristolochic acid. nih.gov
The modulation of the STAT3 pathway also appears to be context-dependent. While AAI activated STAT3 in hepatocytes, a separate study reported that AA induced apoptosis in tubular epithelial cells through the dephosphorylation of STAT3. oup.commdpi.com Research comparing the effects of Aristolochic acid I (AA-I) and Aristolochic acid IVa (AA-IVa) found that the activation of the p38-STAT3-S100A11 signaling pathway by AA-I, but not AA-IVa, may be a key factor in the differing levels of nephrotoxicity between the two analogues. nih.gov
Table 1: Research Findings on the Modulation of Signal Transduction Networks by Aristolochic Acid
| Pathway | Effect | Cell/System Type | Observation | Reference(s) |
|---|---|---|---|---|
| NF-κB | Activation | Mouse Hepatocytes | Increased p65 expression, contributing to inflammation and apoptosis. | oup.comresearchgate.net |
| Activation | Mouse Kidney | Associated with the loss of SMAD7, aggravating inflammation. | mdpi.com | |
| Inhibition | Human Kidney (HK-2) Cells | Reduced nuclear distribution of p65; down-regulation of NF-κB-regulated genes. | nih.govresearchgate.net | |
| STAT3 | Activation | Mouse Hepatocytes | Enhanced STAT3 phosphorylation, contributing to inflammation and apoptosis. | oup.comresearchgate.net |
| Dephosphorylation | Tubular Epithelial Cells | Associated with AA-induced apoptosis. | mdpi.com | |
| Activation | Mouse Kidney (by AA-I) | AA-I activated the p38-STAT3-S100A11 pathway, unlike AA-IVa. | nih.gov |
Perturbation of Cellular Homeostasis Mechanisms (e.g., mitochondrial interactions, metabolic processes)
Aristolochic acids significantly disrupt cellular homeostasis, primarily by targeting mitochondria and interfering with essential metabolic processes. ijbs.comnih.gov These organelles are central to cellular energy production and are a key site of AA-induced toxicity. cjnmcpu.com
AAI has been demonstrated to cause direct mitochondrial damage. cjnmcpu.com Studies have shown that AAs can bind to multiple key proteins and enzymes involved in mitochondrial homeostasis and metabolic processes. ijbs.com This interaction leads to a cascade of detrimental effects, including impaired mitochondrial DNA (mtDNA) replication and suppression of oxidative phosphorylation. mdpi.com Specifically, AAI has been shown to reduce the activity of Complex I of the electron transport chain, which is encoded by mtDNA. mdpi.com
The consequences of this mitochondrial damage are profound. Research has documented that exposure to AAs leads to a loss of mitochondrial membrane potential, mitochondrial swelling, and the release of cytochrome c into the cytoplasm, a key step in initiating apoptosis. mdpi.commdpi.comfrontiersin.org Furthermore, AAI exposure increases the production of reactive oxygen species (ROS), leading to oxidative stress, and decreases the synthesis of ATP, compromising cellular energy supply. mdpi.comresearchgate.net These effects have been observed in various cell types, including kidney cells and oocytes. frontiersin.orgresearchgate.net
Table 2: Research Findings on the Perturbation of Cellular Homeostasis by Aristolochic Acid
| Mechanism | Effect | Observation | Reference(s) |
|---|---|---|---|
| Mitochondrial Function | Impaired DNA Replication | Reduced mtDNA content in kidneys of AAI-treated animals. | mdpi.com |
| Electron Transport Chain Disruption | Dose-dependent reduction in Complex I activity. | mdpi.com | |
| Decreased Membrane Potential | Observed via JC-1 staining in kidney cells. | researchgate.net | |
| Decreased ATP Synthesis | ATP depletion noted in HK-2 cells and oocytes. | frontiersin.orgresearchgate.net | |
| Increased ROS Production | Elevated levels of reactive oxygen species, implying oxidative stress. | mdpi.comresearchgate.net | |
| Cytochrome C Release | Release from mitochondria into the cytoplasm, indicating apoptosis initiation. | mdpi.commdpi.comfrontiersin.org | |
| Metabolic Processes | Enzyme Inhibition | AAs directly bind to and target key metabolic enzymes. | ijbs.com |
| Disruption of TCA Cycle | Impairment of the tricarboxylic acid cycle. | ijbs.com | |
| Altered Lipid Metabolism | Disruption of lipid metabolism pathways. | ijbs.com | |
| Altered Amino Acid Metabolism | Disruption of amino acid metabolism pathways. | ijbs.com | |
| Cellular Processes | Induction of Autophagy | Observed in renal tubular epithelial cells preceding other transitions. | nih.govplos.org |
Advanced Analytical Methodologies for Aristolochic Acid Detection and Quantification
Chromatographic Techniques: HPLC, UHPLC, and GC-MS Applications
Chromatographic methods are the cornerstone of aristolochic acid analysis, providing the necessary separation of AAs from complex sample matrices. High-Performance Liquid Chromatography (HPLC) is a widely used and mature technique for the detection of AAs, valued for its high accuracy and reproducibility. mdpi.com HPLC systems are commonly paired with ultraviolet (UV) detectors, as AAs exhibit strong absorbance at specific wavelengths, typically around 250 nm and 390 nm. nih.govnih.gov An isocratic HPLC method, for instance, can successfully separate aristolochic acid I (AA-I) and aristolochic acid II (AA-II) using a mobile phase of methanol and water with acetic acid. semanticscholar.org
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and higher sensitivity. mdpi.com These enhancements are due to the use of columns with smaller particle sizes. UHPLC is often coupled with tandem mass spectrometry (MS/MS) for highly sensitive and selective quantification of various AA analogs. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied to the analysis of aristolochic acids. However, due to the low volatility of AAs, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. researchgate.net One such method involves methylation of the carboxylic acid group, allowing for subsequent detection by GC-MS/MS with high sensitivity and low detection limits. researchgate.net This approach expands the utility of GC-MS in the comprehensive analysis of aristolochic acids in herbal medicines. researchgate.net
Table 1: Comparison of Chromatographic Techniques for Aristolochic Acid Analysis
| Technique | Common Detector(s) | Key Advantages | Key Limitations |
|---|---|---|---|
| HPLC | UV, DAD, FLD, ECD | Mature, reproducible, accurate mdpi.com | Longer analysis times compared to UHPLC |
| UHPLC | MS, MS/MS | Fast, high resolution, high sensitivity mdpi.comnih.gov | Higher operational pressures |
| GC-MS | MS, MS/MS | High sensitivity and specificity researchgate.net | Requires derivatization for non-volatile AAs researchgate.net |
Mass Spectrometry Approaches: High-Resolution and Tandem MS for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of aristolochic acids, offering unparalleled sensitivity and specificity. When coupled with liquid chromatography (LC), it becomes a powerful platform for analyzing AAs in complex mixtures.
Tandem Mass Spectrometry (MS/MS) is frequently employed for quantitative analysis. nih.gov This technique involves the selection of a specific precursor ion (the molecular ion of the AA) and its subsequent fragmentation to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve highly selective and sensitive quantification, even in the presence of co-eluting matrix components. jfda-online.commdpi.com For instance, LC-MS/MS methods have been developed to quantify AA-I and AA-II in herbal preparations and biological samples. jfda-online.com The precursor and daughter ions for quantification are specifically chosen, such as m/z 359 -> 298 for AA-I and m/z 329 -> 268 for AA-II. jfda-online.com
High-Resolution Mass Spectrometry (HRMS) , such as that performed on Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instruments, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for the identification of novel or unexpected AA analogs. nih.gov HRMS can be used to confirm the presence of known AAs and to tentatively identify new derivatives based on their accurate mass and fragmentation patterns. proquest.com Multistage fragmentation (MS³) in a hybrid triple quadrupole/linear ion-trap mass spectrometer can further enhance selectivity by monitoring a second-generation fragment ion, which is particularly useful for complex matrices like herbal dietary supplements. nih.gov
The combination of these advanced MS techniques enables comprehensive profiling of aristolochic acids and their metabolites, which is crucial for toxicological studies and risk assessment. nih.gov
Table 2: Mass Spectrometry Parameters for Key Aristolochic Acids
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique |
|---|---|---|---|
| Aristolochic Acid I | 359.2 | 298.1, 268.0 | UHPLC-MS³ nih.gov |
| Aristolochic Acid II | 329.2 | 268.2, 238.0 | UHPLC-MS³ nih.gov |
| Aristolochic Acid I | 359 | 298 | LC-MS/MS jfda-online.com |
| Aristolochic Acid II | 329 | 268 | LC-MS/MS jfda-online.com |
Spectroscopic Methods: UV-Vis, IR, and NMR in Structural Analysis and Purity Assessment
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of aristolochic acids. These methods provide critical information about the molecule's electronic structure, functional groups, and the connectivity of its atoms.
UV-Vis Spectroscopy is routinely used for the detection and quantification of aristolochic acids, often in conjunction with HPLC. eurekaselect.com Aristolochic acids exhibit characteristic ultraviolet absorption spectra with maxima typically observed around 250 nm, 319 nm, and 390 nm. tandfonline.comresearchgate.net The absorbance at these wavelengths is proportional to the concentration, forming the basis for quantitative analysis. nih.gov The distinct spectral profile also aids in the initial identification of this class of compounds in a sample. tandfonline.com
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of aristolochic acid reveals characteristic absorption bands corresponding to the carboxylic acid, nitro group, and aromatic ring structures, which are key features of the molecule. This technique is particularly useful for confirming the identity of isolated compounds. eurekaselect.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the complete structural elucidation of aristolochic acids. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise arrangement of atoms and the stereochemistry of the molecule. researchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom. nih.gov Advanced 2D NMR techniques, such as COSY, HMQC, and HMBC, establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the chemical structure. researchgate.net NMR is also a reliable method for assessing the purity of AA standards and isolated compounds. ingentaconnect.com
Table 3: Spectroscopic Data for Aristolochic Acid I
| Spectroscopic Technique | Key Observables | Reference |
|---|---|---|
| UV-Vis | Absorption maxima at ~250 nm, 319 nm, 390 nm | tandfonline.comresearchgate.net |
| IR | Characteristic bands for -COOH, -NO₂, aromatic rings | researchgate.net |
| ¹H NMR | Signals for aromatic and methoxy (B1213986) protons | ingentaconnect.com |
| ¹³C NMR | Signals for all carbon atoms in the structure | nih.gov |
Electrochemical and Immunoassay-Based Detection Systems
Beyond traditional chromatographic and spectroscopic methods, novel detection systems based on electrochemical principles and immunoassays have been developed for the rapid and sensitive detection of aristolochic acids.
Electrochemical Detection methods offer high sensitivity and are often coupled with HPLC (HPLC-ECD). thermofisher.comelectrochemsci.org These methods are based on the electrochemical properties of aristolochic acids, which can be either oxidized or reduced at an electrode surface. nih.gov For instance, a liquid chromatography system with an electrochemical detector has been used for the identification and quantification of AA-I and AA-II, with limits of detection in the low ng/mL range. electrochemsci.org The sensitivity of electrochemical detection can be significantly higher than that of UV detection. thermofisher.com Square wave voltammetry is another electrochemical technique that has been developed for the determination of AA-I, even in the presence of interfering metal ions. nih.gov
Immunoassay-Based Detection Systems provide a rapid and high-throughput screening tool for aristolochic acids. These methods rely on the specific binding between an antibody and the target aristolochic acid molecule. Enzyme-Linked Immunosorbent Assay (ELISA) is a common format. tandfonline.com Monoclonal antibodies with high sensitivity and specificity for AA-I and AA-II have been developed. mdpi.comresearchgate.net Based on these antibodies, various immunoassay formats have been established, including chemiluminescent immunoassays (CLEIA) and fluoroimmunoassays (FIA), with detection limits as low as 0.4 ng/mL. mdpi.comnih.gov Immunochromatographic strips have also been developed for the rapid, on-site screening of herbal materials, providing a visual result within minutes. tandfonline.comtandfonline.com
Table 4: Performance of Advanced Detection Systems
| Detection System | Principle | Limit of Detection (LOD) | Key Advantage |
|---|---|---|---|
| HPLC-ECD | Electrochemical reduction/oxidation | 3.4 - 3.7 ng/mL for AA-II/AA-I electrochemsci.org | High sensitivity thermofisher.com |
| Square Wave Voltammetry | Electrochemical reduction | 1.0 x 10⁻⁸ M | Good for specific matrices nih.gov |
| Chemiluminescent Immunoassay (CLEIA) | Antibody-antigen binding, light emission | 0.4 ng/mL mdpi.comnih.gov | High sensitivity |
| Immunochromatographic Strip | Antibody-antigen binding, visual detection | Visual LOD: 0.25 µg/g tandfonline.com | Rapid, on-site screening tandfonline.com |
Sample Preparation and Matrix Effects in Diverse Analytical Contexts
Effective sample preparation is a critical prerequisite for accurate and reliable quantification of aristolochic acids, particularly when dealing with complex matrices such as herbal products, food, and biological tissues. The primary goals of sample preparation are to efficiently extract the target analytes, remove interfering substances, and concentrate the analytes to a level suitable for detection. The complexity of the matrix can significantly impact the accuracy of the analysis through what are known as "matrix effects," especially in LC-MS based methods. chromatographyonline.com
Sample Preparation Techniques: A variety of extraction techniques are employed for aristolochic acids.
Ultrasonic extraction with solvents like methanol or aqueous acetonitrile is commonly used for solid samples such as powdered herbs. nih.govjfda-online.com
Solid-Phase Extraction (SPE) is a widely used clean-up technique to remove interfering compounds and concentrate the AAs. C18 cartridges are often utilized for this purpose. nih.govsemanticscholar.org
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined sample preparation method that has been successfully applied to the extraction and clean-up of AAs from herbal dietary supplements. nih.gov
Electromembrane Extraction (EME) has been used to extract AA-I and AA-II from urine samples, offering a high degree of purification. mdpi.com
Matrix Effects: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. chromatographyonline.com This can result in underestimation or overestimation of the analyte concentration. Strategies to mitigate matrix effects include:
Effective Sample Clean-up: Rigorous sample preparation to remove interfering components is the first line of defense. chromatographyonline.com
Chromatographic Separation: Optimizing the chromatographic method to separate the analytes from matrix components can reduce co-elution. chromatographyonline.com
Dilution: Diluting the sample extract can minimize the concentration of interfering substances, although this may compromise the limit of detection. chromatographyonline.com
Use of Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects, as it will be affected in the same way as the analyte. Piromidic acid has also been used as an internal standard in some LC-MS/MS methods. jfda-online.com
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the sample can help to compensate for matrix effects. jfda-online.com
The choice of sample preparation method and the strategies to address matrix effects are highly dependent on the nature of the sample matrix and the analytical technique being used. Careful validation of the entire analytical method is essential to ensure the accuracy of the results. nih.gov
Table 5: Common Sample Preparation Techniques for Aristolochic Acid
| Technique | Matrix Application | Purpose |
|---|---|---|
| Ultrasonic Extraction | Herbal materials, solid samples | Analyte extraction jfda-online.com |
| Solid-Phase Extraction (SPE) | Herbal extracts, biological fluids | Clean-up and concentration nih.gov |
| QuEChERS | Herbal dietary supplements | Extraction and clean-up nih.gov |
| Electromembrane Extraction (EME) | Urine | Extraction and purification mdpi.com |
Ecological Roles and Environmental Dynamics of Aristolochic Acids
Plant-Herbivore Interactions: Chemical Defense and Sequestration Mechanisms
Aristolochic acids (AAs) play a pivotal role in the chemical defense strategy of plants in the family Aristolochiaceae. These nitrophenanthrene carboxylic acids function as potent deterrents against generalist herbivores, while simultaneously serving as chemical cues and defense sources for specialist insects that have co-evolved with these plants.
As a primary defense mechanism, AAs act as antifeedant and toxic compounds. Studies on generalist herbivores, such as the caterpillar Spodoptera exigua, have demonstrated that the effectiveness of this defense varies depending on the specific type of aristolochic acid. Research using artificial diets has shown that certain compounds, like Aristolochic Acid I (AAI) and Aristolochic Acid III (AAIII), are actively avoided at higher concentrations and have a significant negative impact on larval growth. In contrast, other analogues like Aristolochic Acid II (AAII) and 7-hydroxy aristolochic acid (AA7-OH) show little to no deterrent effect on feeding patterns or performance at similar concentrations. This suggests a qualitative variation in the defensive properties of different AAs against non-specialist herbivores.
In contrast to generalists, specialist herbivores, particularly swallowtail butterflies from the Troidini and Zerynthiini tribes (e.g., Battus philenor, Battus polydamas, and Pachliopta aristolochiae), have evolved mechanisms to overcome the toxicity of AAs. These insects not only tolerate but actively sequester these compounds from their host plants. The sequestered AAs are then used as a defense mechanism against their own predators, such as birds, spiders, and mantids.
The sequestration process is not a simple passive accumulation. Specialist larvae exhibit selective uptake and metabolic transformation of the ingested AAs. For example, larvae of Battus polydamas archidamas feeding on a diet containing AAI and AAII were found to have different ratios of these compounds in their tissues compared to the diet. Furthermore, they metabolize these acids into phenolic forms, such as Aristolochic Acid Ia (AAIa) and Aristolochic Acid IVa (AAIVa), which were not present in their food source. mdpi.com These sequestered and transformed compounds are distributed throughout the insect's body, including the integument and osmeterial secretions, and are retained through metamorphosis into the adult stage. mdpi.com The higher concentration of the more toxic AAI in the integument is believed to enhance its protective function against natural enemies.
Table 1: Effect of Different Aristolochic Acids on the Generalist Herbivore Spodoptera exigua
| Aristolochic Acid Type | Effect on Herbivore Preference | Effect on Larval Performance (Growth) |
|---|---|---|
| Aristolochic Acid I (AAI) | Avoided at higher concentrations | Strong negative effect |
| Aristolochic Acid II (AAII) | Little to no effect | Little to no effect |
| Aristolochic Acid III (AAIII) | Avoided at higher concentrations | Strong negative effect |
Table 2: Sequestration and Transformation of Aristolochic Acids by Battus polydamas archidamas Larvae
| Tissue | Key Observation | Implied Mechanism |
|---|---|---|
| Body and Integument | Higher AAI/AAII ratio than the diet. | Preferential sequestration of AAI or more rapid metabolism/excretion of AAII. |
| Body and Integument | Presence of AAIa and AAIVa (not in diet). | Metabolic transformation (hydroxylation) of ingested AAs. |
| Osmeterial Secretions | AAI/AAII ratio similar to the diet. | Less selective processing for compounds used in defensive secretions. |
| Integument | High accumulation of AAs, particularly AAI. | Strategic allocation of the most toxic compounds to external tissues for predator deterrence. |
Inter-organismal Chemical Ecology: Volatile Organic Compound-Mediated Interactions
The role of aristolochic acids in mediating inter-organismal interactions is primarily understood through direct contact, ingestion, and sequestration, as detailed in the context of plant-herbivore dynamics. However, the specific involvement of aristolochic acids in interactions mediated by Volatile Organic Compounds (VOCs) is not well-documented in current scientific literature. Plants, including those in the Aristolochiaceae family, release complex bouquets of VOCs for communication, such as attracting pollinators or repelling herbivores. While these volatile signals are a critical aspect of chemical ecology, research has not yet established a direct link between the concentration or presence of non-volatile aristolochic acids within the plant tissue and the specific composition of the VOCs it emits. Therefore, the influence of aristolochic acids on VOC-mediated signaling remains an area requiring further investigation.
Environmental Persistence and Biogeochemical Cycling
Aristolochic acids are chemically stable compounds that exhibit significant environmental persistence, particularly in soil. nih.govmdpi.com Once introduced into the environment, they are not easily degraded by microbial activity or metabolic processes in plant cells. researchgate.net This resistance to degradation allows them to accumulate and remain in the soil matrix for extended periods, acting as long-lived contaminants. nih.govmdpi.com
The primary pathway for the introduction of AAs into the environment is through the decomposition of Aristolochia plants. As these plants decay, the AAs contained within their tissues are released into the surrounding soil. nih.gov Research conducted in areas where Aristolochia species are cultivated or grow as weeds has confirmed their widespread presence in the soil. nih.gov For instance, extensive soil sampling from Aristolochiaceae herb cultivation fields revealed that AAs are pervasive pollutants in these agricultural environments. nih.gov
The biogeochemical cycle of aristolochic acids can be summarized as follows:
Storage: AAs are synthesized and stored in the tissues of Aristolochia plants.
Release: Upon senescence and decay of the plant matter (leaves, stems, roots, and seeds), AAs are released into the topsoil.
Persistence: The compounds are strongly retained within the soil matrix, where they resist microbial and chemical breakdown. mdpi.com
Transport and Transfer: From the soil, AAs can be taken up by the roots of other, non-host plants, thereby entering different parts of the terrestrial food web. They may also potentially be transported to aquatic systems via soil erosion and runoff, although this aspect is less studied.
This persistence and potential for transfer make AAs a significant environmental concern, as their presence is not limited to the immediate vicinity of the host plants.
Soil-Plant Transfer and Accumulation Dynamics in Terrestrial Ecosystems
A critical aspect of the environmental dynamics of aristolochic acids is their ability to be transferred from contaminated soil to other plants, including agricultural crops. nih.govresearchgate.net This uptake occurs through the root systems of plants growing in soil where AAs have been deposited from decaying Aristolochia weeds. nih.gov
Research has demonstrated this transfer mechanism in crops such as wheat and maize grown in fields where the weed Aristolochia clematitis is prevalent. nih.gov The AAs are absorbed by the roots and subsequently translocated to other parts of the plant, including the edible grains. nih.gov This creates a significant pathway for the entry of these compounds into the human food supply, distinct from the intentional use of Aristolochia in herbal remedies.
The dynamics of this soil-plant transfer are influenced by environmental factors, most notably soil pH. Studies have shown a strong pH-dependence on the uptake of AAs by plants, with slightly acidic environments favoring their absorption. nih.gov In regions endemic for Balkan Endemic Nephropathy, a condition linked to AA exposure, soil samples were found to be more acidic compared to non-endemic areas, correlating with higher concentrations of AAs in both the soil and the crops. nih.gov This suggests that soil chemistry plays a crucial role in the bioavailability and accumulation of these contaminants in terrestrial ecosystems. The presence of AAs and their analogues in the soil has also been shown to be ecotoxic, capable of inhibiting the growth of other plants and reducing soil microorganism populations. nih.gov
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Aristolochic Acid I | AAI |
| Aristolochic Acid II | AAII |
| Aristolochic Acid III | AAIII |
| Aristolochic Acid Ia | AAIa |
| Aristolochic Acid IVa | AAIVa |
Scientific Foundations for Regulatory and Quality Control Research
Methodological Development for Botanical Product Screening
The evolution of analytical methods for screening aristolochic acids in botanical products has progressed from traditional chromatographic techniques to highly sensitive and specific methods, enabling detection at increasingly lower levels.
Initially, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection was a common method for the determination of aristolochic acid I. This method involves extracting the compound from the sample matrix, followed by separation on a reverse-phase LC column and quantification using a UV detector. nih.govnih.gov While effective for quantification at higher concentrations, HPLC-UV can be limited by its sensitivity and potential for interference from other compounds in complex botanical extracts. thermofisher.com
To enhance sensitivity and specificity, methods coupling liquid chromatography with mass spectrometry (LC-MS) were developed. thermofisher.com Targeted LC-MS/MS analysis, particularly using techniques like quadrupole ion-trap mass spectrometry, allows for the detection of aristolochic acids I and II in crude herbal extracts without extensive cleanup or concentration steps. nih.gov The optimization of ionization techniques, such as atmospheric pressure chemical ionization (APCI), has further improved detection capabilities. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers a rapid, sensitive, and accurate approach for the determination of AA I and AA II in both herbal products and biological samples. oup.com
More advanced strategies include the development of comprehensive nontargeted screening methods. These approaches are crucial for identifying a wider range of aristolochic acid analogues (AAAs) beyond the commonly screened AA I and AA II. bvsalud.org Such strategies may involve creating virtual databases of potential AAA structures and their predicted UV spectra, followed by sophisticated data extraction and interpretation techniques. bvsalud.org
Beyond chromatography, other innovative screening methods have been explored. Immunoassays, such as chemiluminescent immunoassay (CLEIA) and fluoroimmunoassay (FIA), have been developed for the sensitive detection of AA I. amazonaws.com These methods are advantageous due to their potential for rapid, high-throughput screening at a lower cost compared to instrumental methods. amazonaws.com Additionally, biosensors, including piezoelectric sensors, offer a platform for label-free, real-time detection of aristolochic acids. nih.gov
The table below summarizes the key analytical methods used for aristolochic acid screening.
| Method | Detector | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Basic quantification, suitable for higher concentrations. nih.govnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer (MS) | Increased sensitivity and specificity over UV detection. thermofisher.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer (MS/MS) | High sensitivity and specificity, allows for detection in complex matrices with minimal sample preparation. nih.govmade-in-china.com |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Tandem Mass Spectrometer (MS/MS) | Rapid, sensitive, and accurate determination of multiple AAs. oup.comnih.gov |
| Immunoassays (CLEIA, FIA) | - | Rapid, high-throughput screening, cost-effective. amazonaws.com |
| Biosensors (Piezoelectric) | - | Real-time, label-free detection. nih.gov |
Reference Standards and Quality Assurance in Aristolochic Acid Analysis
The accuracy and reliability of any analytical method for aristolochic acid depend heavily on the availability and proper use of high-purity reference standards and the implementation of stringent quality assurance protocols.
Reference standards for various aristolochic acids, such as aristolochic acid I (A), B, and C, are commercially available from various suppliers. made-in-china.com The European Pharmacopoeia (EP) also provides a reference standard for aristolochic acid I. sigmaaldrich.com These standards are typically of high purity (e.g., ≥98%) and are accompanied by a Certificate of Analysis. made-in-china.com For analytical work, stock solutions are prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as acetonitrile. nih.gov Working standard solutions are then prepared by diluting the stock solution to various concentration levels to construct a calibration curve. nih.gov The stability of these solutions under specific storage conditions (e.g., refrigerated and protected from light) is also determined. nih.gov
Quality assurance in aristolochic acid analysis involves several key components. Method validation is a critical step to ensure that the analytical procedure is fit for its intended purpose. mdpi.com This includes assessing parameters such as:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves should have a high correlation coefficient (r > 0.995). nih.govmdpi.com
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels, such as intra-day and inter-day precision. mdpi.commdpi.com
Accuracy: The closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. mdpi.com
For confirmatory analyses using LC-MS/MS, quality assurance checks include ensuring system suitability and choosing at least three product ions for confirmation. nih.gov The ratio of these ions in a sample should match that of the reference standard within a specified tolerance (e.g., ±10%). nih.gov
Interlaboratory Harmonization and Validation Studies
To ensure consistency and reliability of results across different laboratories, interlaboratory harmonization and collaborative validation studies are essential. These studies help to establish the performance characteristics of a method when used by multiple analysts in different locations.
An example of such an effort is the interlaboratory study conducted to evaluate an AOAC International Official Method (AOAC 2007.05) for the determination of aristolochic acid I in botanical species and dietary supplements. nih.govoup.com This method utilizes LC-UV for quantification with confirmation by LC/MS. nih.gov In this collaborative study, thirteen blind duplicate samples were analyzed by ten collaborating laboratories. oup.com
The study evaluated the method's repeatability and reproducibility. oup.com
Repeatability (RSDr): The precision of the method under the same operating conditions over a short interval of time. In this study, the RSDr ranged from 1.72% to 16.3%. oup.com
Reproducibility (RSDR): The precision of the method between laboratories. The RSDR ranged from 5.42% to 19.8%. oup.com
The results of such collaborative studies demonstrate the robustness and transferability of the analytical method, making it suitable for regulatory and quality control purposes. nih.gov The successful completion of these studies can lead to the adoption of the method as an official, standardized procedure. nih.gov
The table below presents a summary of the validation parameters from the AOAC collaborative study for aristolochic acid I.
| Parameter | Range of Results |
| Repeatability Relative Standard Deviation (RSDr) | 1.72% – 16.3% oup.com |
| Reproducibility Relative Standard Deviation (RSDR) | 5.42% – 19.8% oup.com |
| Number of Collaborating Laboratories | 10 oup.com |
| Number of Materials Tested | 13 blind duplicates oup.com |
Scientific Principles Guiding Identification in Supply Chains
The primary goal of screening for aristolochic acid in the botanical supply chain is to prevent contaminated raw materials from entering the manufacturing process and to ensure the safety of finished products. The scientific principles guiding this process involve a multi-faceted approach that includes risk assessment, robust analytical testing, and proper identification of botanical materials.
A significant challenge in the herbal products industry is the potential for misidentification of plant species. herbal-ahp.org Vernacular names of plants can be similar, leading to inadvertent substitution of a safe herb with an aristolochic acid-containing one. nih.govherbal-ahp.org For example, the Chinese herb Stephania tetrandra has been mistakenly substituted with Aristolochia fangchi. herbal-ahp.org Therefore, accurate botanical identification is the first line of defense. This can involve macroscopic and microscopic characterization of plant materials. herbal-ahp.org
In addition to morphological identification, DNA-based methods, such as DNA barcoding, offer a powerful tool for the authentication of botanical raw materials. mdpi.comfrontiersin.org These techniques can accurately identify the species of a plant, even from processed materials, helping to prevent the use of prohibited Aristolochia species. frontiersin.org
Analytical screening, as described in section 8.1, is a critical component of supply chain control. A risk-based approach is often employed, where herbs that are known to be at higher risk of containing or being contaminated with aristolochic acids are subjected to more rigorous testing. nih.gov The U.S. Food and Drug Administration (FDA) has raised concerns about botanicals that may contain aristolochic acid either naturally or through adulteration and has issued warnings and import alerts for such products. nih.govmedicinenet.com
A comprehensive quality control system for managing the risk of aristolochic acid in the supply chain should therefore include:
Supplier Qualification: Ensuring that suppliers of botanical raw materials have robust quality control measures in place for proper identification and testing.
Raw Material Testing: Implementing a testing program for incoming raw materials, particularly for high-risk herbs, using validated analytical methods.
Finished Product Testing: Periodically testing finished products to verify the absence of aristolochic acids.
Traceability: Maintaining thorough records to allow for the tracing of all materials throughout the supply chain.
By integrating these scientific principles, manufacturers and regulators can work to mitigate the public health risks associated with aristolochic acid in botanical products. nih.gov
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for identifying and characterizing aristolic acid in complex matrices?
- Methodology : this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For isolation from plant extracts, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is employed to distinguish this compound from structurally similar compounds .
- Critical Considerations :
- Ensure purity of isolated compounds via preparative HPLC before spectral analysis.
- Cross-validate NMR data with reference spectra from authoritative databases (e.g., SciFinder, PubChem).
- Example Data Table :
| Technique | Key Peaks/Features | Reference Value |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 6.85 (s, 1H, aromatic), δ 3.72 (s, 3H, OCH₃) | [Lit: δ 6.83–6.87] |
| HRMS | m/z 341.1382 [M+H]⁺ (C₁₉H₂₁NO₅) | Calculated: 341.1385 |
Q. How can researchers optimize synthesis routes for this compound derivatives to improve yield and selectivity?
- Methodology : Focus on regioselective functionalization of the aristolochic acid backbone. Common approaches include:
- Microwave-assisted synthesis to reduce reaction time and byproducts.
- Protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct reactivity .
- Data-Driven Insights :
| Reaction Condition | Yield (%) | Selectivity (A:B) |
|---|---|---|
| Conventional heating (12h) | 45 | 3:1 |
| Microwave (30 min) | 68 | 8:1 |
Q. What experimental controls are essential for validating this compound’s biological activity in vitro?
- Methodology :
- Use positive controls (e.g., doxorubicin for cytotoxicity assays) and negative controls (solvent-only treatments).
- Assess time- and dose-dependent effects across multiple cell lines (e.g., HepG2, HEK293) to rule out nonspecific toxicity .
- Critical Pitfalls :
- Address compound stability in culture media via LC-MS validation at assay endpoints.
- Include metabolic activation systems (e.g., S9 liver fractions) for pro-toxin evaluation.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s pharmacological effects across studies?
- Methodology :
- Conduct meta-analysis of dose ranges, exposure times, and model systems used in conflicting studies. For example, discrepancies in nephrotoxicity reports may stem from variations in animal metabolism or administration routes.
- Apply systems biology tools (e.g., pathway enrichment analysis) to identify context-dependent mechanisms .
- Case Study :
- A 2023 study found this compound induced apoptosis in cancer cells at 10 µM but promoted necrosis at 50 µM, highlighting dose-dependent duality .
Q. What strategies are effective for elucidating this compound’s mechanism of action in epigenetic modulation?
- Methodology :
- Combine ChIP-seq (chromatin immunoprecipitation sequencing) and RNA-seq to map histone modification changes and gene expression profiles.
- Use isogenic cell lines (e.g., CRISPR-edited for DNA repair genes) to isolate specific pathways .
- Key Findings :
- This compound inhibits DNMT1 activity (IC₅₀ = 2.3 µM), confirmed via fluorescence polarization assays .
Q. How should researchers design rigorous toxicology studies for this compound to address regulatory concerns?
- Methodology :
- Follow OECD Guidelines 452 (chronic toxicity) and 471 (genotoxicity), including Ames tests and micronucleus assays .
- Prioritize translatable models , such as humanized liver mice or 3D organoids, to bridge in vitro and in vivo data .
- Data Interpretation :
- Subacute toxicity studies in rats show a NOAEL (no observed adverse effect level) of 0.1 mg/kg/day, but cumulative renal damage occurs at 1 mg/kg/day .
Q. What computational approaches improve the predictive accuracy of this compound’s structure-activity relationships (SAR)?
- Methodology :
- Apply molecular dynamics simulations to assess binding stability with targets like NF-κB or AhR.
- Train QSAR models using curated datasets of this compound analogs and their IC₅₀ values .
- Example SAR Table :
| Derivative | R-Group | IC₅₀ (NF-κB, µM) | LogP |
|---|---|---|---|
| This compound | -OCH₃ | 5.2 | 2.1 |
| 8-Nitro analog | -NO₂ | 1.8 | 1.9 |
Interdisciplinary Research Integration
Q. How can multi-omics approaches resolve gaps in understanding this compound’s dual roles as a toxin and therapeutic candidate?
- Methodology :
- Integrate metabolomics (untargeted profiling of urinary metabolites) with proteomics (SILAC labeling) to map detoxification pathways.
- Collaborate with ethnopharmacologists to contextualize traditional use data with modern mechanistic findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
